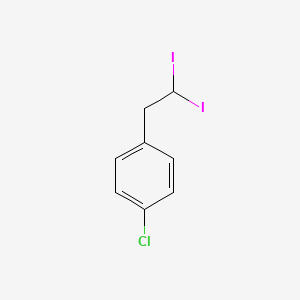

1-Chloro-4-(2,2-diiodoethyl)benzene

説明

1-Chloro-4-(2,2-diiodoethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 2,2-diiodoethyl group. Iodine's high atomic radius and polarizability may influence reactivity, solubility, and applications compared to analogs with lighter halogens (e.g., Cl, Br) or smaller substituents.

特性

CAS番号 |

823180-33-2 |

|---|---|

分子式 |

C8H7ClI2 |

分子量 |

392.40 g/mol |

IUPAC名 |

1-chloro-4-(2,2-diiodoethyl)benzene |

InChI |

InChI=1S/C8H7ClI2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2 |

InChIキー |

AXTBKISFHKXJFY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CC(I)I)Cl |

製品の起源 |

United States |

準備方法

The synthesis of 1-Chloro-4-(2,2-diiodoethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with iodine and chlorine under specific conditions to introduce the desired substituents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

化学反応の分析

1-Chloro-4-(2,2-diiodoethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Chloro-4-(2,2-diiodoethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-Chloro-4-(2,2-diiodoethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. The pathways involved depend on the specific reaction and conditions.

類似化合物との比較

Ethyl Halide-Substituted Chlorobenzenes

Compounds with halogenated ethyl groups on chlorobenzene cores are common intermediates in organic synthesis. Key examples include:

- 1-Chloro-4-(2-chloroethyl)benzene (C₈H₈Cl₂): Synthesized via reaction of 1-chloro-4-(2-chloroethyl)ethanol with SOCl₂, yielding a yellow oil in quantitative yield . Its simplicity makes it a precursor for further functionalization, such as in urea analogs for pharmaceutical applications .

1-Chloro-4-(2-chloro-2-methylpropyl)benzene (C₁₀H₁₂Cl₂):

Synthesized via hydrochlorination of alkenes using B(C₆F₅)₃ catalysis, achieving 92% yield . The branched chloroalkyl group enhances stability against elimination reactions.- Comparison : The linear diiodoethyl chain in the target compound may exhibit different regioselectivity in reactions due to iodine’s leaving-group ability and steric effects.

Halogenated Cyclic and Aromatic Substituents

1-Chloro-4-(2,2-dibromocyclopropyl)benzene (C₉H₇Br₂Cl):

This compound features a dibrominated cyclopropane ring, which imposes significant ring strain and reactivity . Such strained systems are valuable in cycloaddition or ring-opening reactions.- Contrast : The diiodoethyl group lacks ring strain but may participate in radical or iodonium-based reactions due to iodine’s redox activity.

- p,p′-DDT (C₁₄H₉Cl₅): A well-known pesticide with a trichloroethylidene bridge between two chlorobenzene rings. Technical-grade DDT contains isomers like o,p′-DDT and metabolites like DDD (1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene) . Key Insight: The diiodoethyl group’s bulkiness and weaker C–I bonds (vs. C–Cl) could reduce environmental persistence compared to DDT’s stable trichloroethylidene structure.

Fluorinated and Heteroatom-Substituted Analogs

1-Chloro-4-(trifluoromethyl)benzene (C₇H₄ClF₃):

Used as a model compound in molecular graph models to study steric and electronic environments . The electron-withdrawing CF₃ group strongly deactivates the benzene ring.- Comparison : The diiodoethyl group is electron-donating due to iodine’s polarizable electron cloud, which may direct electrophilic substitution to the meta position.

1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene (C₈H₅ClF₄O):

Features a tetrafluoroethoxy group, combining halogenated and ether functionalities . Such compounds are explored for their thermal stability and solvent resistance.- Contrast : The diiodoethyl group lacks oxygen’s electronegativity but may enhance lipophilicity, impacting bioavailability in pharmaceutical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。